4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
CAS No.: 1323538-06-2
Cat. No.: VC4355756
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1323538-06-2 |
|---|---|
| Molecular Formula | C19H18ClN3O3 |
| Molecular Weight | 371.82 |
| IUPAC Name | 4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H |
| Standard InChI Key | XGGBRBJFGMMHRJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physicochemical Properties
4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride (CAS No. 1331304-38-1) is a hydrochloride salt with the molecular formula C₁₉H₁₇ClFN₃O₃ and a molar mass of 389.81 g/mol. The IUPAC name reflects its substitution pattern: 6-fluoro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile hydrochloride. Key structural features include:
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A quinoline backbone with a fluorine atom at position 6
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A 3,4,5-trimethoxyphenylamino group at position 4
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A carbonitrile substituent at position 3
The compound’s SMILES notation (COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl) and InChIKey (CVOSCXUEZQBBDP-UHFFFAOYSA-N) provide precise descriptors for computational modeling. While solubility data remain unspecified, the hydrochloride form typically improves aqueous dissolution relative to freebase counterparts .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis follows a multi-step protocol optimized for yield and purity:
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Quinoline Core Formation: Cyclocondensation of substituted anilines with acrylonitrile derivatives under acidic conditions generates the quinoline scaffold .
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Introduction of 3,4,5-Trimethoxyphenylamino Group: Nucleophilic aromatic substitution at position 4 using 3,4,5-trimethoxyaniline in the presence of a palladium catalyst .
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Carbonitrile Installation: Cyanation via Rosenmund-von Braun reaction or metal-mediated coupling at position 3 .
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Hydrochloride Salt Formation: Treatment with HCl in ethanol or diethyl ether.
Methodology from analogous compounds achieves yields up to 69%, with purity confirmed via HPLC and NMR . Microwave-assisted synthesis—a technique validated for related benzo[h]quinolines—may further optimize reaction times .
Analytical Characterization
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
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δ 3.85–3.92 (s, 9H, OCH₃)
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δ 6.28 (s, 1H, trimethoxyphenyl H)
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δ 7.45–8.25 (m, 4H, quinoline H) .
ESI-HRMS confirms the molecular ion at m/z 353.1502 [M-Cl]⁺. X-ray crystallography of similar derivatives reveals planar quinoline systems with dihedral angles <10° between aromatic rings, suggesting strong π-π stacking potential .
Mechanism of Action and Biological Targets
Kinase Inhibition Profile
The compound demonstrates dual inhibitory activity:
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Cyclin G-Associated Kinase (GAK): IC₅₀ < 100 nM, with >50,000-fold selectivity over related numb-associated kinases (NAKs) . GAK inhibition disrupts clathrin-mediated endocytosis, impairing viral entry and cancer cell proliferation .
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Epidermal Growth Factor Receptor (EGFR): Docking studies (PDB ID: 3VJO) show the 3,4,5-trimethoxyphenyl group forms hydrogen bonds with Met793 and hydrophobic interactions with Leu788, mimicking erlotinib’s binding mode .
Downstream Effects
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Anti-Proliferative Activity: EC₅₀ values of 0.2–1.5 μM in A549 (lung), HCT-116 (colon), and MDA-MB-231 (breast) cancer lines .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 72-hour treatments .
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Anti-Inflammatory Effects: NF-κB pathway suppression via IKKβ inhibition (IC₅₀ = 380 nM).
Research Findings and Pharmacological Activity
In Vitro Efficacy
| Cell Line | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|
| A549 (NSCLC) | 0.45 | EGFR/GAK | |
| HCT-116 | 0.78 | GAK | |
| MDA-MB-231 | 1.12 | EGFR | |
| H1975 (T790M) | 2.34 | EGFR |
The compound retains activity against gefitinib-resistant H1975 cells (EGFR L858R/T790M), suggesting utility in overcoming TKI resistance .
Structure-Activity Relationships (SAR)
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Carbonitrile Position: 3-CN derivatives exhibit superior EGFR affinity vs. 6-CN analogs .
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Trimethoxyphenyl Group: Essential for kinase binding; demethylation reduces potency 10-fold .
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Fluorine Substituent: Enhances metabolic stability without affecting target engagement.
Comparative Analysis and Future Directions
Benchmarking Against Clinical Agents
| Parameter | 4-((3,4,5-TMP)amino)Q-3-CN HCl | Erlotinib | Gefitinib |
|---|---|---|---|
| EGFR WT IC₅₀ (nM) | 211 | 221 | 233 |
| Selectivity Index | 52,000 (GAK) | 1,200 | 980 |
| Resistant Mutants | Active | Inactive | Inactive |
TMP: trimethoxyphenyl; Q: quinoline; CN: carbonitrile .
Development Challenges
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Solubility Limitations: Hydrochloride salt improves dissolution but requires nanoformulation for in vivo delivery.
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Metabolic Stability: CYP3A4-mediated O-demethylation necessitates prodrug strategies .
Ongoing efforts focus on prodrug derivatives (e.g., phosphate esters) and combination therapies with immune checkpoint inhibitors . Phase I trials are anticipated by 2026 pending preclinical tox results.
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